Trimethylsilyl dipropylphosphinate
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Overview
Description
Trimethylsilyl dipropylphosphinate is an organophosphorus compound characterized by the presence of a trimethylsilyl group and a dipropylphosphinate moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl dipropylphosphinate can be synthesized through the reaction of dipropylphosphinic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
(C3H7)2P(O)OH+(CH3)3SiCl→(C3H7)2P(O)OSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl dipropylphosphinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield dipropylphosphinic acid and trimethylsilanol.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alcohols, amines, and thiols.
Hydrolysis Conditions: Typically involves aqueous acid or base.
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Lithium aluminum hydride or similar reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include various organophosphorus compounds.
Hydrolysis Products: Dipropylphosphinic acid and trimethylsilanol.
Oxidation Products: Phosphine oxides or phosphonic acids.
Reduction Products: Phosphines or phosphine derivatives.
Scientific Research Applications
Trimethylsilyl dipropylphosphinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: Employed in the synthesis of biologically active organophosphorus compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethylsilyl dipropylphosphinate involves the cleavage of the trimethylsilyl group under specific conditions, releasing the active dipropylphosphinate moiety. This moiety can then interact with various molecular targets, depending on the reaction environment and the presence of other reagents.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl diphenylphosphinate
- Trimethylsilyl methylphosphinate
- Trimethylsilyl ethylphosphinate
Uniqueness
Trimethylsilyl dipropylphosphinate is unique due to its specific alkyl chain length and the resulting steric and electronic properties. These properties influence its reactivity and make it suitable for particular applications where other similar compounds might not be as effective.
Properties
CAS No. |
53483-29-7 |
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Molecular Formula |
C9H23O2PSi |
Molecular Weight |
222.34 g/mol |
IUPAC Name |
dipropylphosphoryloxy(trimethyl)silane |
InChI |
InChI=1S/C9H23O2PSi/c1-6-8-12(10,9-7-2)11-13(3,4)5/h6-9H2,1-5H3 |
InChI Key |
GZZFUYKDRJBEEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(CCC)O[Si](C)(C)C |
Origin of Product |
United States |
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